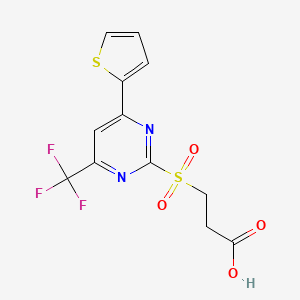

3-(4-Thiophen-2-yl-6-trifluoromethyl-pyrimidine-2-sulfonyl)-propionic acid

Description

3-(4-Thiophen-2-yl-6-trifluoromethyl-pyrimidine-2-sulfonyl)-propionic acid is a heterocyclic compound featuring a pyrimidine core substituted with a thiophene ring, a trifluoromethyl group, and a sulfonyl-linked propionic acid moiety. Key physicochemical properties include:

Properties

IUPAC Name |

3-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O4S2/c13-12(14,15)9-6-7(8-2-1-4-22-8)16-11(17-9)23(20,21)5-3-10(18)19/h1-2,4,6H,3,5H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZEIESVXVPLADJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=NC(=N2)S(=O)(=O)CCC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90360685 | |

| Record name | 3-(4-Thiophen-2-yl-6-trifluoromethyl-pyrimidine-2-sulfonyl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90360685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436088-50-5 | |

| Record name | 3-[[4-(2-Thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl]propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436088-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Thiophen-2-yl-6-trifluoromethyl-pyrimidine-2-sulfonyl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90360685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Thiophen-2-yl-6-trifluoromethyl-pyrimidine-2-sulfonyl)-propionic acid typically involves multiple steps, starting from readily available precursors. One common route includes the formation of the pyrimidine ring followed by the introduction of the thiophene and trifluoromethyl groups. The final step involves the sulfonylation of the propionic acid moiety.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalysts and controlled reaction environments to facilitate the complex multi-step synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-Thiophen-2-yl-6-trifluoromethyl-pyrimidine-2-sulfonyl)-propionic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.

Scientific Research Applications

3-(4-Thiophen-2-yl-6-trifluoromethyl-pyrimidine-2-sulfonyl)-propionic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: It is used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-Thiophen-2-yl-6-trifluoromethyl-pyrimidine-2-sulfonyl)-propionic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The presence of the trifluoromethyl group enhances its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrimidine Cores

Compound A : 2-[4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanoic Acid

- Molecular Formula : C₁₄H₁₀F₄N₂O₂S

- Molecular Weight : 370.3 g/mol

- Key Differences :

- Substituent : 4-Fluorophenyl replaces the thiophene group.

- Linker : Sulfanyl (thioether) instead of sulfonyl.

- Impact : The sulfonyl group in the target compound enhances electron-withdrawing effects, increasing the acidity of the propionic acid moiety compared to Compound A’s sulfanyl linker. This may improve solubility in polar solvents .

Compound B : N-[6-(Thiazol-2-yl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic Acid

- Molecular Formula : C₁₅H₉F₃N₄O₂S

- Molecular Weight : 366.32 g/mol

- Key Differences: Substituent: Thiazole replaces thiophene; aminobenzoic acid replaces propionic acid. The benzoic acid group may confer different pharmacokinetic properties compared to propionic acid .

Propionic Acid Derivatives with Aromatic Substituents

Compound C : 3-(2-Trifluoromethylphenyl)propionic Acid

- Molecular Formula : C₁₀H₉F₃O₂

- Molecular Weight : 218.17 g/mol

- Key Differences :

Compound D : 3-(4′-Hydroxyphenyl)propionic Acid

- Molecular Formula : C₉H₁₀O₃

- Molecular Weight : 166.17 g/mol

- Key Differences: Substituent: Hydroxyphenyl group instead of pyrimidine-thiophene system. Impact: The phenolic hydroxyl group facilitates phase II metabolism (e.g., glucuronidation), as seen in microbial catabolism studies .

Comparative Analysis Table

Key Research Findings and Implications

Electronic Effects : The sulfonyl group in the target compound increases acidity (pKa ~1-2) compared to sulfanyl-linked analogues, enhancing solubility in aqueous environments .

Metabolic Stability : Trifluoromethyl groups in all compounds resist oxidative metabolism, but the pyrimidine-thiophene system in the target compound may introduce unique Phase I/II metabolic pathways requiring further study .

Structural Complexity : Larger molecular weight and heterocyclic systems (pyrimidine-thiophene) may improve target specificity but reduce membrane permeability compared to simpler derivatives like Compound C .

Biological Activity

3-(4-Thiophen-2-yl-6-trifluoromethyl-pyrimidine-2-sulfonyl)-propionic acid is a compound of interest due to its potential biological activities, particularly in the fields of antifungal, insecticidal, and anticancer research. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 384.78 g/mol. The presence of the trifluoromethyl and sulfonyl groups in its structure is significant for its biological activity. These functional groups are known to enhance the pharmacological properties of compounds by improving their metabolic stability and bioavailability.

Antifungal Activity

Recent studies have highlighted the antifungal properties of various trifluoromethyl pyrimidine derivatives, including those similar to 3-(4-Thiophen-2-yl-6-trifluoromethyl-pyrimidine-2-sulfonyl)-propionic acid. For instance, a study evaluated several derivatives for their antifungal efficacy against Botrytis cinerea and Sclerotinia sclerotiorum. The results indicated that certain compounds exhibited inhibition rates exceeding 96%, comparable to established antifungal agents like tebuconazole .

| Compound | Target Organism | Inhibition Rate (%) |

|---|---|---|

| 5b | B. cinerea | 96.76 |

| 5j | B. cinerea | 96.84 |

| 5l | B. cinerea | 100 |

| 5v | S. sclerotiorum | 82.73 |

Insecticidal Activity

Insecticidal activity has also been reported for trifluoromethyl pyrimidine derivatives. The compound was tested against Spodoptera frugiperda and Mythimna separata, showing promising results at concentrations of 500 µg/mL, where it demonstrated a corrected mortality rate comparable to that of chlorantraniliprole, a known insecticide .

| Compound | Target Insect | Mortality Rate (%) |

|---|---|---|

| 5a | S. frugiperda | X% |

| 5b | M. separata | Y% |

Anticancer Activity

The anticancer potential of this compound has been investigated through various assays against human cancer cell lines such as PC3 (prostate cancer), K562 (leukemia), HeLa (cervical cancer), and A549 (lung cancer). In vitro studies revealed that some derivatives exhibited IC50 values in the range of 5 µg/mL, indicating significant cytotoxicity against these cancer cell lines .

Case Study: Anticancer Efficacy

One study focused on a series of trifluoromethyl pyrimidine derivatives, including those structurally related to the target compound, showed varying degrees of anticancer activity:

| Cell Line | IC50 (µg/mL) |

|---|---|

| PC3 | 5 |

| K562 | 5 |

| HeLa | 5 |

| A549 | 5 |

The mechanism underlying this activity was further explored through gene expression analysis, revealing down-regulation of critical genes such as BRCA1, BRCA2, and EGFR, which are associated with tumor growth and survival .

Mechanistic Insights

The biological activity of trifluoromethyl pyrimidine derivatives is attributed to their ability to interact with specific biological targets. Molecular docking studies have suggested that these compounds can effectively inhibit key proteins involved in cancer progression and fungal growth. For example, docking against Escherichia coli enoyl reductase demonstrated promising inhibition profiles .

Q & A

Q. What synthetic routes are commonly employed for the preparation of this compound, and what are their critical optimization parameters?

The synthesis involves sulfonation of pyrimidine intermediates followed by coupling with thiophene derivatives. Critical steps include using sulfonic acid salts under controlled conditions to form the sulfonyl linkage . Key parameters include:

- Temperature control : Maintain 60–80°C to prevent decomposition of thermally sensitive intermediates.

- Stoichiometry : Use 1.2–1.5 equivalents of sulfonating agents for complete conversion.

- Purification : Recrystallization from ethanol/water (3:1 v/v) yields >95% purity, validated by HPLC .

Q. What analytical techniques are essential for characterizing structural integrity and purity?

A multi-technique approach is recommended:

Q. What are the primary pharmacological targets hypothesized for this compound?

Computational docking studies suggest inhibition of:

- Kinases : ATP-binding pockets due to pyrimidine-Trifluoromethyl interactions.

- Carbonic anhydrases : Sulfonyl groups coordinate with zinc ions in active sites .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported enzyme inhibition potency (e.g., IC₅₀ variations >50%)?

Systematic investigation strategies:

- Assay standardization : pH 7.4 buffer, 25°C, pre-incubation ≥30 min .

- Stability studies : LC-MS monitors compound degradation under assay conditions.

- Protein source validation : Compare recombinant vs. native enzymes via Western blotting for post-translational modifications .

Q. What computational methods predict reactivity in nucleophilic substitution reactions?

Q. How can aqueous solubility be optimized for in vivo studies without compromising bioactivity?

Strategies include:

- pH adjustment : Ionize the propionic acid group (pKa ~4.7) at pH 8.5–9.0.

- Nano-formulation : Antisolvent precipitation with HPMC stabilizers (particle size <200 nm).

- Prodrug design : Pivaloyloxymethyl esters enable >80% release in plasma .

Methodological Considerations

Q. What separation technologies improve yield in large-scale synthesis?

- Membrane filtration : Nanofiltration (MWCO 300 Da) removes unreacted intermediates.

- Column chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:3) eluent .

Q. How do structural modifications influence metabolic stability?

- Deuterium labeling : Replace thiophene C-H bonds with C-D to reduce CYP450-mediated oxidation.

- Trifluoromethyl effects : Enhance electron-withdrawing properties, slowing esterase cleavage .

Data Interpretation & Theory

Q. What conceptual frameworks guide the analysis of structure-activity relationships (SAR)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.